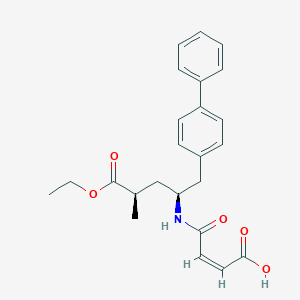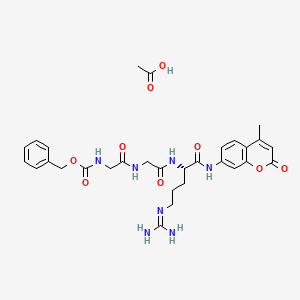
Z-Gly-Gly-Arg-AMC acetate
Übersicht
Beschreibung
Z-Gly-Gly-Arg-AMC acetate: is a thrombin-specific fluorogenic substrate used primarily in the testing of thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) . This compound is particularly valuable in the field of hematology and coagulation studies due to its ability to release a fluorescent signal upon cleavage by thrombin, allowing for precise measurement of thrombin activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Arg-AMC acetate involves the coupling of the peptide sequence Z-Gly-Gly-Arg with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Peptide Synthesis: The peptide Z-Gly-Gly-Arg is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Gly-Gly-Arg-AMC acetate primarily undergoes enzymatic hydrolysis when exposed to thrombin. This reaction results in the cleavage of the peptide bond between the arginine residue and AMC, releasing the fluorescent AMC molecule .
Common Reagents and Conditions:
Reagents: Thrombin, DMSO (for solubilization), and buffer solutions (e.g., Tris-HCl).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products: The major product of the enzymatic hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Gly-Gly-Arg-AMC acetate is used in the development and validation of thrombin inhibitors. It serves as a model substrate in various biochemical assays to study the kinetics and inhibition of thrombin .
Biology: In biological research, this compound is utilized to investigate the role of thrombin in coagulation and other physiological processes. It helps in understanding the mechanisms of thrombin generation and its regulation .
Medicine: Clinically, this compound is employed in diagnostic assays to evaluate thrombin activity in patient samples. It aids in the diagnosis of coagulation disorders and monitoring the efficacy of anticoagulant therapies .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening (HTS) systems to identify potential thrombin inhibitors. It is also involved in the quality control of thrombin-related products .
Wirkmechanismus
Z-Gly-Gly-Arg-AMC acetate exerts its effects through enzymatic hydrolysis by thrombin. Thrombin specifically recognizes and cleaves the peptide bond between the arginine residue and AMC, releasing the fluorescent AMC molecule. This reaction allows for the quantification of thrombin activity in various samples . The molecular target of this compound is thrombin, and the pathway involved is the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Z-Gly-Gly-Arg-AMC: Similar to Z-Gly-Gly-Arg-AMC acetate but without the acetate group.
Z-Gly-Gly-Arg-AMC TFA: A trifluoroacetate salt form of the compound.
Z-Arg-Leu-Arg-Gly-Gly-AMC: Another fluorogenic substrate with a different peptide sequence.
Uniqueness: this compound is unique due to its high specificity for thrombin and its ability to generate a strong fluorescent signal upon cleavage. This makes it an ideal substrate for sensitive and accurate measurement of thrombin activity in various research and clinical applications .
Eigenschaften
IUPAC Name |
acetic acid;benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7.C2H4O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;1-2(3)4/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H3,(H,3,4)/t21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGJZBMODPHEX-BOXHHOBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


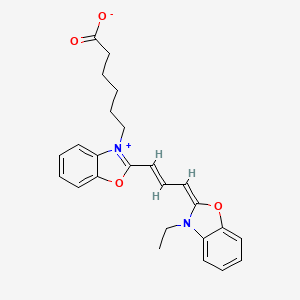
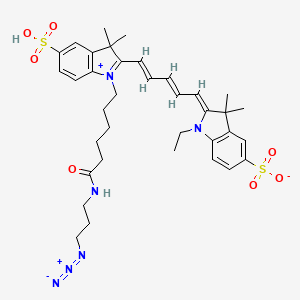
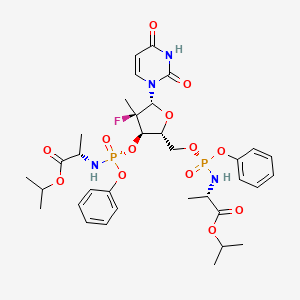


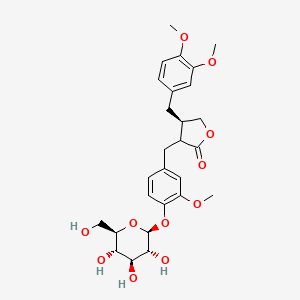

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)



